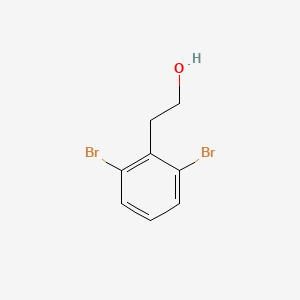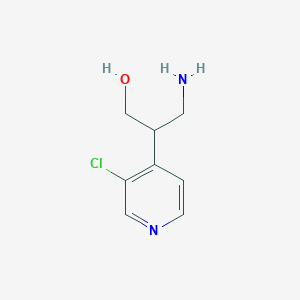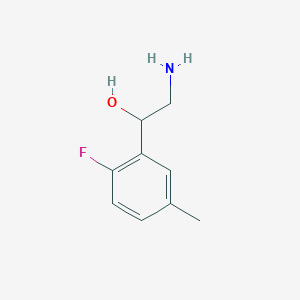
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride is a chemical compound belonging to the family of anilines. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.3 g/mol. This compound has been extensively studied for its biological activity and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride typically involves the reaction of 4-methyl-3-nitroaniline with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted anilines and morpholine derivatives .
Applications De Recherche Scientifique
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research has explored its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular signaling . The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride can be compared with other similar compounds, such as:
4-Methyl-3-(morpholine-4-carbonyl)aniline: This compound lacks the hydrochloride group but shares similar chemical properties and applications.
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound contains a boronic acid group instead of the aniline moiety, leading to different reactivity and applications.
Morpholine-4-carboxylic acid derivatives: These compounds have variations in the substituents on the morpholine ring, affecting their chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17ClN2O2 |
|---|---|
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
(5-amino-2-methylphenyl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14;/h2-3,8H,4-7,13H2,1H3;1H |
Clé InChI |
PAJILHNEWSMMLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)C(=O)N2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)

![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)




aminedihydrochloride](/img/structure/B13597217.png)



